(1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine;hydrochloride
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Overview
Description
(1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine;hydrochloride is a chiral amine compound with a fluoromethyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Fluoromethylation: Introduction of the fluoromethyl group can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.
Resolution of Enantiomers: The chiral centers are resolved using chiral chromatography or other resolution techniques.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Potential use as a chiral catalyst in asymmetric synthesis.
Biology
Enzyme Inhibitor: Investigated as a potential enzyme inhibitor in biochemical studies.
Ligand: Used as a ligand in the study of receptor-ligand interactions.
Medicine
Pharmaceutical Intermediate: Used as an intermediate in the synthesis of pharmaceutical compounds.
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoromethyl group can enhance binding affinity and selectivity through interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Hydroxymethyl)cyclopentan-1-amine;hydrochloride: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.
(1R,2R)-2-(Chloromethyl)cyclopentan-1-amine;hydrochloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(1R,2R)-2-(Bromomethyl)cyclopentan-1-amine;hydrochloride: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in (1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine;hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its hydroxymethyl, chloromethyl, and bromomethyl analogs. These properties can enhance its effectiveness in various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
(1R,2R)-2-(fluoromethyl)cyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-4-5-2-1-3-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOHSQQRUMQVIT-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CF.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)CF.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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